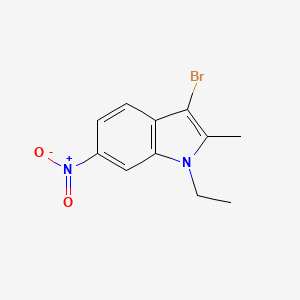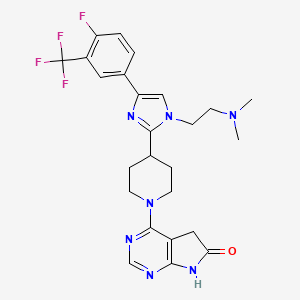
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound’s structure includes a piperidine ring substituted with a methoxy group, an amino group, and a phenoxymethyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or by reduction of nitro groups.
Phenoxymethyl Substitution: The phenoxymethyl group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学的研究の応用
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target, and further research is needed to elucidate the detailed pathways involved.
類似化合物との比較
Similar Compounds
N-methyl-4-piperidone: A simpler piperidine derivative with a ketone group.
4-aminopiperidine: A piperidine derivative with an amino group.
2-methoxy-4-aminophenol: A phenol derivative with methoxy and amino groups.
Uniqueness
N-methyl-4-(2-methoxy-4-aminophenoxymethyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, amino, and phenoxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
3-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]aniline |
InChI |
InChI=1S/C14H22N2O2/c1-16-7-5-11(6-8-16)10-18-13-4-3-12(15)9-14(13)17-2/h3-4,9,11H,5-8,10,15H2,1-2H3 |
InChIキー |
LZXDRFCADCLJOE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-indole, 2-[[4-[3-(1-pyrrolidinyl)-2-pyridinyl]-1-piperazinyl]carbonyl]-](/img/structure/B8301144.png)

![[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone](/img/structure/B8301163.png)

![4-methyl-9H-indeno[2,1-b]pyridine](/img/structure/B8301178.png)
